

Introduction to Pre-targeting and TCO-PEG3 Linkers

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tco peg3 CH2conhs

Cat. No.: S8397991

Get Quote

Pre-targeting is an advanced radiopharmaceutical approach that separates the targeting of cancer cells from the delivery of a radioactive dose. This method aims to improve therapeutic efficacy while reducing radiation exposure to healthy tissues [1].

The strategy often relies on **bioorthogonal chemistry**, particularly the rapid inverse-electron demand Diels-Alder (IEDDA) reaction between a **trans-cyclooctene (TCO)** and a **tetrazine (Tz)**. This reaction is exceptionally fast and selective under physiological conditions, making it ideal for *in vivo* applications [1] [2] [3]. In this context, TCO-PEG3 linkers function as critical bridges, connecting a cancer-targeting antibody to a radionuclide-carrying compound.

The **PEG3 (polyethylene glycol triazole) spacer** in these linkers plays a vital role by improving water solubility and reducing steric hindrance, which facilitates a more efficient click reaction between TCO and tetrazine [4].

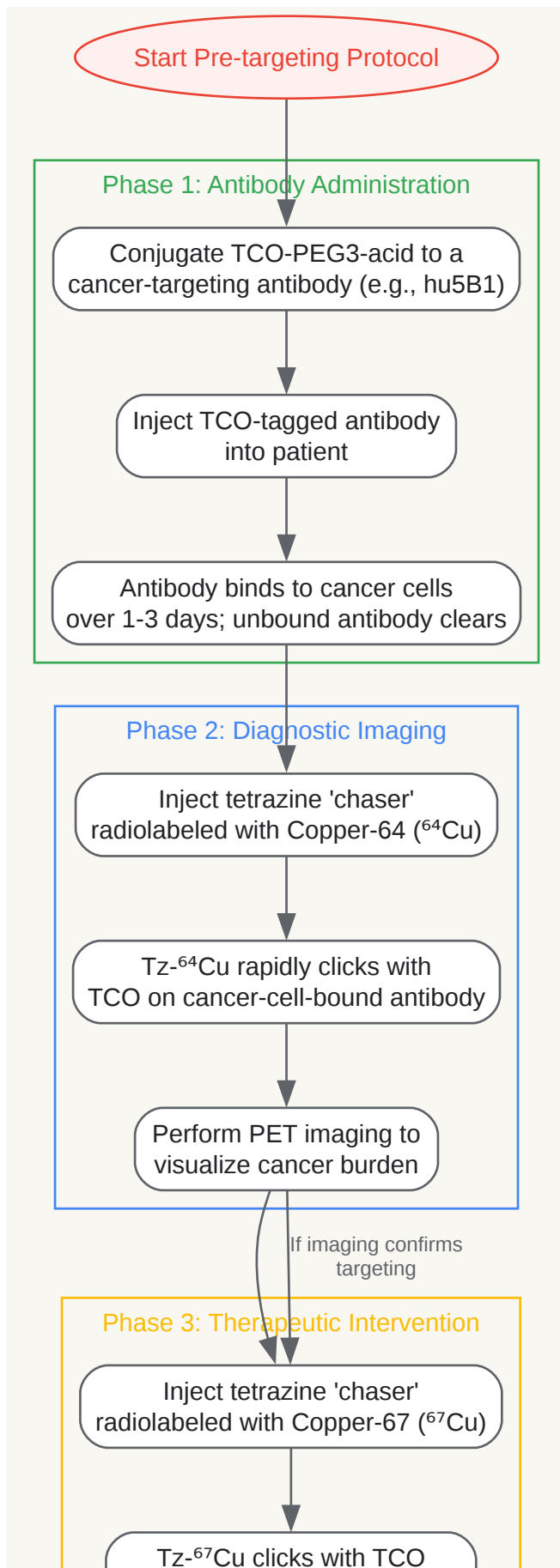
Chemical Properties of TCO-PEG3 Linkers

The core reagent discussed in the literature is **TCO-PEG3-acid** (TCO-PEG3-CH₂COOH). Its terminal carboxylic acid group can be chemically activated to form an amide bond with primary amines on antibodies, proteins, or other biomolecules [5] [6].

Property	Description
Common Name	TCO-PEG3-acid; TCO-PEG3-CH ₂ COOH [5] [6]
Molecular Weight	359.42 g/mol [5]
CAS Number	2249928-25-2 [5]
Reactive Groups	TCO (for Tz click chemistry), Carboxylic Acid (for conjugation to amines) [5]
Purity	Typically ≥95% [5] [6]
Key Feature	Fast bioorthogonal reaction with tetrazines; PEG spacer minimizes steric hindrance [4] [6]

Application Note: Antibody-Based Pre-targeting in Cancer

The primary application of TCO-PEG3-acid is in constructing immunoconjugates for the pre-targeted diagnosis and therapy of cancers. The workflow below outlines this process:





on antibody to irradiate tumors

[Click to download full resolution via product page](#)

This multi-step strategy, licensed by Clarity Pharmaceuticals from Memorial Sloan Kettering Cancer Center, is the basis of an ongoing clinical trial (NCT05737615) for patients with pancreatic cancer [1].

Protocol: Conjugation of TCO-PEG3-acid to an Antibody

This protocol details the chemical conjugation of TCO-PEG3-acid to a monoclonal antibody, creating the key reagent for the pre-targeting first step.

Materials and Reagents

- **TCO-PEG3-acid** (e.g., CAS 2249928-25-2) [5]
- Monoclonal Antibody of interest (e.g., hu5B1 for pancreatic cancer) [1]
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Activation Reagents: **EDC** (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and **NHS** (N-Hydroxysuccinimide) or similar (e.g., HATU) [4] [6]
- Purification Equipment: PD-10 desalting columns or dialysis membranes

Step-by-Step Method

- **Activate the Carboxylic Acid:** Dissolve TCO-PEG3-acid in conjugation buffer. Add a molar excess of EDC and NHS to the solution. Gently mix for 15-30 minutes at room temperature to form the active NHS ester (TCO-PEG3-CH₂CONHS).
- **Prepare the Antibody:** Meanwhile, buffer-exchange the antibody into the conjugation buffer (pH 7.4) to remove any primary amines (e.g., from Tris buffer) that would compete in the reaction.
- **Conjugate with the Antibody:** Add the activated TCO linker to the antibody solution. The molar ratio of linker-to-antibody should be optimized (e.g., 5:1 to 20:1) to achieve sufficient labeling without compromising antibody integrity or binding. Incubate the reaction mixture for 1-2 hours at room temperature.

- **Purify the Conjugate:** Remove excess, unreacted linker and byproducts using a PD-10 desalting column or dialysis against PBS.
- **Verify and Quantify:** Confirm successful conjugation and determine the average number of TCO molecules per antibody (the degree of labeling) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Experimental Data and Validation

The table below summarizes key quantitative data and validation methods from recent studies.

Experimental Aspect	Key Findings & Metrics	Reference / Method
Reaction Kinetics	Second-order rate constant $\sim 10^4 \text{ M}^{-1}\cdot\text{s}^{-1}$ at room temperature and physiological pH.	iEDDA reaction between Tet2-Et and sTCO [7]
In Vivo Pre-targeting	Clinical trial (NCT05737615) for pancreatic cancer using $^{64}\text{Cu}/^{67}\text{Cu}$ theranostic pair.	Clarity Pharmaceuticals & MSK [1]
Encoding/Labeling Fidelity	>95% fidelity for site-specific incorporation of tetrazine amino acids (Tet-ncAAs) into proteins.	Genetic Code Expansion (GCE) in E. coli [7]
Conjugation Validation	SDS-PAGE mobility shift assay using sTCO-PEG5000 confirms reactivity of Tet-proteins.	Gel-based diagnostic assay [7]
Stability Note	TCO can naturally isomerize to inactive cis-cyclooctene (CCO); avoid long-term storage.	[6]

Discussion and Future Perspectives

The integration of TCO-PEG3 linkers into pre-targeting strategies represents a significant leap in radiopharmaceuticals. The "click and release" capability of the Tz-TCO system has also been demonstrated for the localized activation of prodrugs (e.g., Doxorubicin) and PROTACs on engineered cancer cells, opening another avenue for targeted therapy [2].

Future work will focus on optimizing the **theranostic pairing of Copper-64 and Copper-67**, expanding the library of targetable cancers, and further improving the pharmacokinetics of the components to enhance tumor uptake and reduce background signal.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Clarity bolsters antibody pre-targeting with IP from leading ... [claritypharmaceuticals.com]
2. Building bioorthogonal click-release capable artificial ... [pmc.ncbi.nlm.nih.gov]
3. Site-selective protein modification via disulfide rebridging for fast... [pubs.rsc.org]
4. TCO-PEG3-Amine [vectorlabs.com]
5. TCO PEG3 CH2CO2H | CAS:2249928-25-2 [axispharm.com]
6. TCO-PEG3-acid, 2141981-86-2 [broadpharm.com]
7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Pre-targeting and TCO-PEG3 Linkers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8397991#tco-peg3-ch2conhs-in-pre-targeting-strategies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com